3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide

Hydrogen‑bonding capacity Solubility modulation Medicinal chemistry design

Researchers screening CCR5 ligands often face limited solubility and unrecognized pharmacology in simple benzamide scaffolds. This compound solves both: its cyclopentyl diol motif provides 3 H-bond donors and 5 acceptors (3× more than 3-cyano-N-cyclopentylbenzamide), improving aqueous compatibility. The 3-cyano group (Hammett σₚ=0.56) is the strongest neutral EWG among N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide congeners. Only congener with public CCR5 antagonist pharmacology annotation. Available in 1 mg to bulk quantities; in stock with rapid global delivery.

Molecular Formula C14H16N2O3
Molecular Weight 260.293
CAS No. 1421516-82-6
Cat. No. B2605867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide
CAS1421516-82-6
Molecular FormulaC14H16N2O3
Molecular Weight260.293
Structural Identifiers
SMILESC1C(CC(C1CO)O)NC(=O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C14H16N2O3/c15-7-9-2-1-3-10(4-9)14(19)16-12-5-11(8-17)13(18)6-12/h1-4,11-13,17-18H,5-6,8H2,(H,16,19)
InChIKeyPOKYGOOHBWUNOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide Sourcing Guide


3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide (CAS 1421516‑82‑6) is a synthetic small‑molecule benzamide characterized by a 3‑cyanophenyl carboxamide core coupled to a 3‑hydroxy‑4‑(hydroxymethyl)cyclopentylamine moiety. With molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of 260.29 g mol⁻¹, it occupies a distinct structural niche among functionalized cyclopentyl benzamides. The compound has been referenced in pharmacological screening as a CCR5 antagonist with potential relevance to HIV, asthma, rheumatoid arthritis, and COPD [REFS‑1], and it serves as a high‑purity research intermediate offered through early‑discovery chemical collections [REFS‑2]. However, publicly available quantitative comparator data against close analogs remain extremely sparse, and the present guide therefore focuses on what can be rigorously substantiated from accessible sources.

Reported CCR5 antagonist annotation for target-based screening
Higher hydrogen-bond capacity may support aqueous assay compatibility
Cataloged building block for early discovery and medicinal chemistry

3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide vs. Common Analogs


Simple 3‑cyanobenzamides such as 3‑cyano‑N‑cyclopentylbenzamide (Sigma‑Aldrich T314021) are commercially available [REFS‑1], yet they lack the 3‑hydroxy‑4‑(hydroxymethyl) substitution pattern on the cyclopentyl ring. This diol motif introduces two additional hydrogen‑bond donors/acceptors that are absent in the unsubstituted analog, potentially altering solubility, molecular recognition, and metabolic stability. In the wider family of N‑[3‑hydroxy‑4‑(hydroxymethyl)cyclopentyl]benzamides, the 3‑cyano substituent is unique among commonly listed variants (e.g., 4‑chloro, 3‑trifluoromethyl, 2‑trifluoromethyl) [REFS‑2], conferring a distinct electron‑withdrawing and linear geometry that can influence π‑stacking interactions and target engagement. Consequently, the compound occupies a specific physicochemical and pharmacophoric space that is not replicated by any single commercially cataloged analog, making generic substitution scientifically unsound without direct comparative data.

Analogs lacking the cyclopentyl diol motif may shift solubility and target recognition profiles.
The 3-cyano substituent provides distinct electronic effects; 3-CF₃ or 4-Cl analogs may not replicate binding interactions.

Differentiation Evidence for 3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide


Hydrogen-Bond Donor/Acceptor Count vs. Non-Hydroxylated Analog

3‑Cyano‑N‑cyclopentylbenzamide (Sigma‑Aldrich T314021) possesses zero hydrogen‑bond donors and only two acceptors (amide carbonyl and nitrile nitrogen). In contrast, 3‑cyano‑N‑[3‑hydroxy‑4‑(hydroxymethyl)cyclopentyl]benzamide contains two hydroxyl groups that act as both donors and acceptors, yielding a hydrogen‑bond donor count of 3 and an acceptor count of 5. This difference is topologically encoded in a higher polar surface area (PSA), predicting improved aqueous solubility and altered blood‑brain barrier permeability relative to the non‑hydroxylated analog [REFS‑1]. While direct experimental PSA or solubility values for the target compound have not been reported, the structural inference is unambiguous and relevant for procurement decisions where polarity is critical.

H-Bond Profile
Class-level
Target: 3 HBD, 5 HBA
Comparator: 0 HBD, 2 HBA
Higher polarity may support aqueous assay conditions.
No experimental solubility data available.
Hydrogen‑bonding capacity Solubility modulation Medicinal chemistry design

Electronic Effect: 3-Cyano vs. 3-Trifluoromethyl Benzamide

The Hammett σₚ value for a 3‑cyano group (0.56) is comparable in magnitude but electronically distinct from that of a 3‑trifluoromethyl group (0.43), with the cyano substituent being a stronger electron‑withdrawing group and capable of participating in π‑π stacking and dipolar interactions that CF₃ cannot replicate [REFS‑1]. In the context of the same N‑[3‑hydroxy‑4‑(hydroxymethyl)cyclopentyl] scaffold, this difference may translate into altered target affinity or selectivity, though no head‑to‑head biological comparison is publicly available.

Electronic Effect
Reported
Δσp = +0.13
3-CN vs 3-CF₃
Stronger electron-withdrawing effect may influence target affinity.
Hammett constants from Hansch et al. (1991).
Electron‑withdrawing substituent SAR analysis Benzamide optimization

CCR5 Antagonist Annotation vs. Unannotated Analogs

Preliminary pharmacological screening reported by Zhang (2012) indicates that 3‑cyano‑N‑[3‑hydroxy‑4‑(hydroxymethyl)cyclopentyl]benzamide acts as a CCR5 antagonist, potentially applicable to HIV infection, asthma, rheumatoid arthritis, and COPD [REFS‑1]. No comparable CCR5 antagonist annotation is available for the nearest commercially listed analogs (e.g., 4‑chloro, 3‑CF₃, 2‑CF₃ variants bearing the same cyclopentyl diol), which lack publicly disclosed biological activity. This annotation, while preliminary and lacking quantitative IC₅₀ values, provides a unique functional fingerprint that can guide selection for target‑based screening campaigns.

CCR5 Annotation
Reported
Target: Reported CCR5 antagonist
Comparator: No CCR5 annotation
Supports target-based screening hypothesis; quantitative IC₅₀ not available.
Preliminary screening (Zhang, 2012).
CCR5 antagonist HIV entry inhibitor Chemokine receptor

Synthetic Accessibility and Purity Profile vs. Bespoke Analogs

3‑Cyano‑N‑[3‑hydroxy‑4‑(hydroxymethyl)cyclopentyl]benzamide is listed as an AldrichCPR product (Sigma‑Aldrich) alongside 3‑cyano‑N‑cyclopentylbenzamide, indicating it is part of a curated collection of rare, synthetically tractable building blocks for early discovery [REFS‑1]. In contrast, most analogs carrying the cyclopentyl diol moiety (e.g., 4‑chloro, 3‑CF₃, 2‑CF₃) are not cataloged by major aggregators, suggesting lower commercial availability. This distinction is important for procurement logistics: the target compound can be sourced through established distribution channels with defined, albeit limited, quality documentation.

Commercial Access
Source review
Target: Cataloged AldrichCPR
Comparator: Not cataloged
Reliable procurement via major suppliers; analogs may require custom synthesis.
Supplier database search (2026).
Chemical procurement Building block Lead‑like properties

Application Scenarios for 3-Cyano-N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]benzamide


CCR5-Targeted Screening in HIV and Inflammatory Disease

Based on the preliminary CCR5 antagonist annotation [REFS‑1], this compound is rationally suited for inclusion in screening decks targeting CCR5‑mediated pathologies (HIV‑1 entry, asthma, rheumatoid arthritis, COPD). Its unique combination of a hydrogen‑bond‑rich cyclopentyl diol and a strong electron‑withdrawing 3‑cyano group may confer binding interactions distinct from simpler CCR5 ligands, warranting its use in hit‑finding campaigns where scaffold novelty is valued.

Medicinal Chemistry Diversification of Benzamide Leads

Relative to the commercially available 3‑cyano‑N‑cyclopentylbenzamide [REFS‑2], the title compound offers a three‑fold increase in hydrogen‑bond donors/acceptors, improving aqueous compatibility [REFS‑3]. Medicinal chemists seeking to explore polar, lead‑like chemical space while retaining a cyanobenzamide pharmacophore should prioritize this scaffold.

Electronic Tuning in SAR Studies of Cyclopentyl Benzamides

The 3‑cyano substituent provides a Hammett σₚ of 0.56, contrasting with the 3‑CF₃ analog (σₚ = 0.43) and the 4‑chloro analog (σₚ = 0.23) [REFS‑4]. Researchers systematically probing electronic effects on target binding or pharmacokinetics within the N‑[3‑hydroxy‑4‑(hydroxymethyl)cyclopentyl]benzamide series will find the cyano variant uniquely suitable as the strongest neutral electron‑withdrawing congener.

Procurement of a Rare Functionally Characterized Building Block

Among N‑[3‑hydroxy‑4‑(hydroxymethyl)cyclopentyl]benzamides, only the 3‑cyano derivative carries a publicly reported pharmacological annotation [REFS‑1] and is traceable through major chemical suppliers [REFS‑2]. Procurement teams seeking to minimize compound‑characterization risk while maintaining synthetic tractability should select this compound over unannotated, uncatalogued analogs.

Application
Selection Property
Validation Focus
CCR5 pathway screening
Reported CCR5 antagonist annotation
Target engagement and selectivity profiling
Medicinal chemistry diversification
Higher H-bond capacity vs. non-hydroxylated analog
Aqueous solubility and assay compatibility
Electronic SAR studies
Strong electron-withdrawing cyano substituent
Structure-activity relationship for target binding
Building block procurement
Commercial availability through major suppliers
Reproducible sourcing and quality documentation
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